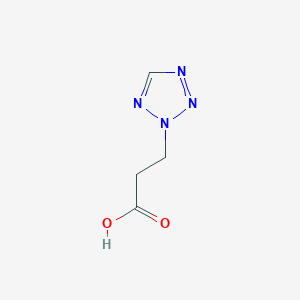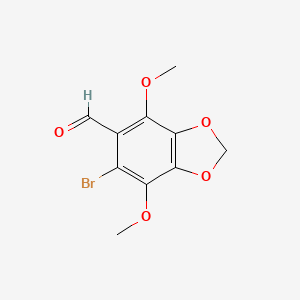
ethyl 3-(biphenyl-4-yl)-4-bromo-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(biphenyl-4-yl)-4-bromo-1H-pyrazole-5-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The biphenyl derivative can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions, which involve the coupling of a boronic acid derivative of biphenyl with a halide under palladium catalysis.
Pyrazole Formation: The pyrazole ring can be formed through the reaction of hydrazines with β-diketones or β-ketoesters. In this case, the ethyl ester group is introduced through esterification reactions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the bromine or pyrazole positions.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions.
Reduction Products: The corresponding bromo-pyrazole reduced to a hydrogenated form.
Substitution Products: Substituted pyrazoles with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets. Medicine: Industry: Use in the synthesis of advanced materials and polymers.
Mécanisme D'action
The exact mechanism of action of ethyl 3-(biphenyl-4-yl)-4-bromo-1H-pyrazole-5-carboxylate depends on its specific application. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The biphenyl moiety may enhance binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-(biphenyl-4-yl)-1H-pyrazole-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 3-(biphenyl-4-yl)-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, potentially altering its properties.
Ethyl 3-(biphenyl-4-yl)-4-iodo-1H-pyrazole-5-carboxylate: Contains an iodine atom, which may influence its chemical behavior and applications.
Uniqueness: The presence of the bromine atom in ethyl 3-(biphenyl-4-yl)-4-bromo-1H-pyrazole-5-carboxylate distinguishes it from other similar compounds, potentially offering unique reactivity and biological properties.
Propriétés
IUPAC Name |
ethyl 4-bromo-3-(4-phenylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-18(22)17-15(19)16(20-21-17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFLACLDICHWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7816664.png)
![ethyl 2-(5-oxo-6H-imidazo[2,1-b][1,3]thiazol-3-yl)acetate](/img/structure/B7816665.png)
![Benzenamine, 2-methoxy-5-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]-](/img/structure/B7816683.png)
![4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B7816690.png)

![3-[(Phenylcarbonyl)amino]-2,3-dihydrothieno[3,2-b]quinoline-9-carboxylic acid](/img/structure/B7816694.png)

![ETHYL 5-({6-[(Z)-(HYDROXYIMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE](/img/structure/B7816705.png)



![3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-ETHOXY-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B7816733.png)

